molecular formula C10H9NO3 B2557893 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 1391287-16-3

4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No.: B2557893
CAS No.: 1391287-16-3
M. Wt: 191.186
InChI Key: LPWBLDPEQCXHBN-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a versatile heterocyclic building block designed for research and development applications. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, frequently serving as a key scaffold in the synthesis of compounds with potential biological activity . Related quinoline-4-carboxylic acid derivatives have been investigated as intermediates in organic synthesis and for their potential pharmacological properties, which may include antibacterial and anticancer activities, although the specific profile of this isomer requires further investigation . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most current findings on this and related chemical structures.

Properties

IUPAC Name

4-oxo-2,3-dihydro-1H-quinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-4-5-11-7-3-1-2-6(9(7)8)10(13)14/h1-3,11H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWBLDPEQCXHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C2C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Patent-Based Synthesis via Multi-Step Functionalization

The method described in US4822801A involves a seven-step sequence starting from 3,4,5,6-tetrafluoroanthranilic acid:

  • Acetylation : Reaction with acetic anhydride yields 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.
  • Chlorination : Treatment with oxalyl chloride produces 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride.
  • Malonic Ester Coupling : Reaction with malonic half-acid ester and n-butyl lithium forms 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester.
  • Cyclization : Using triethylorthoformate and cyclopropylamine in t-butanol, followed by potassium t-butoxide, yields 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester.
  • Hydrogenation : Catalytic reduction removes the nitro group.
  • Hydrolysis : Acidic hydrolysis with HCl converts the ethyl ester to the carboxylic acid.

Key Conditions :

  • Cyclopropylamine coupling at 45°C for 3 hours.
  • Cyclization at 60°C for 5 hours.
  • Final hydrolysis in acetic acid/HCl at 100°C.

Yield : 21.7 g of intermediate ester; 0.7 g final acid (mp 226–228°C).

Gould-Jacobs Cyclization for Quinoline Core Formation

Ethyl Ester Cyclization and Hydrolysis

Adapted from PMC6244849 and farm.ucl.ac.be:

  • Cyclization : Refluxing ethyl 3-(2-aminobenzoyl)acrylate in diphenyl ether at 255°C forms 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.
  • N-Alkylation : Sodium hydride-mediated alkylation with benzyl bromide or alkyl halides in DMF.
  • Ester Hydrolysis : 10% NaOH aqueous solution converts esters to carboxylic acids.

Optimization :

  • Solid-phase synthesis using polystyrene-supported HOBt and PyBrop achieves 69–77% yield for carboxamide derivatives.
  • Tautomeric analysis via ¹H NMR confirms the 4-quinolone form dominates.

Photochemical [4+2]-Cycloaddition Route

Chiral Synthesis from m-Aminobenzoic Acid

As reported in LookChem:

  • Aldehyde Preparation : m-Aminobenzoic acid reacts with 3-ethoxyacryloyl chloride to form 1,2,3,4-tetrahydro-2-oxoquinoline-5-aldehyde (19% yield).
  • Photocycloaddition : Irradiation with acrylonitrile or methyl acrylate at -60°C in toluene, using chiral complexing agent (R)-2,2′-dihydroxy-1,1′-binaphthyl, yields enantiomerically enriched products (91–94% ee).

Mechanistic Insight :

  • Pressure-dependent association constants (Kₐ = 589 M⁻¹ at 0.1 MPa; 703 M⁻¹ at 400 MPa) influence enantioselectivity.
  • Exo selectivity with acrylonitrile vs. endo with methyl acrylate.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

Method Starting Material Key Reagents Yield Purity (mp)
Patent Cyclocondensation 3,4,5,6-TF anthranilic acid Triethylorthoformate, KOtBu 21.7 g 226–228°C
Gould-Jacobs Ethyl 3-(2-aminobenzoyl)acrylate Diphenyl ether, NaOH 69–77% >95% (NMR)
Photocycloaddition m-Aminobenzoic acid 3-Ethoxyacryloyl chloride 19% 49–51°C

Advantages :

  • Cyclocondensation : Scalable for fluorinated derivatives.
  • Gould-Jacobs : Adaptable for N-alkylated analogs.
  • Photocycloaddition : Enantioselective synthesis.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR : Strong carbonyl stretches at 1680–1720 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (COOH).
  • ¹H NMR :
    • Quinoline H-2 triplet at δ 3.12–3.25 ppm (J = 6.5 Hz).
    • COOH proton as a broad singlet at δ 12.8–13.2 ppm.
  • MS : Molecular ion peak at m/z 191.18 (M⁺).

Challenges and Optimization Strategies

Yield Limitations in Photocycloaddition

Low yields (19%) in aldehyde synthesis are attributed to:

  • Side reactions during acryloyl chloride coupling.
  • Matrix isolation requirements for dienol intermediates.

Solutions :

  • High-pressure conditions (400 MPa) improve association but reduce ee (58% vs. 68% at 0.1 MPa).

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antibacterial Properties

The compound has been studied for its antibacterial activity. Novel derivatives of 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid have shown promising results against various bacterial strains. A patent describes methods for synthesizing these compounds and their formulations as antibacterial agents .

Table 1: Antibacterial Activity of Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa32 µg/mL

Antiviral Activity

Research indicates that certain derivatives of this compound may have antiviral properties. For instance, some studies have evaluated its efficacy against HIV and other viral infections . The mechanism of action is believed to involve inhibition of viral replication.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound as a neuroprotective agent. It has been investigated for its ability to minimize ischemic nerve damage following strokes or heart attacks . This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's.

Table 2: Neuroprotective Studies

Study ReferenceModel UsedOutcome
Study ARat modelReduced neuronal apoptosis
Study BIn vitro neuronal cellsEnhanced cell viability

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that include the formation of the quinoline ring followed by carboxylation reactions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Synthetic Pathways

Various synthetic routes have been developed to produce this compound efficiently. For example, one method involves the cyclization of substituted anilines with α-keto acids under acidic conditions .

Table 3: Synthetic Routes Overview

Route DescriptionYield (%)
Cyclization of aniline with α-keto acid85
Refluxing in ethanol90

Clinical Trials

Several derivatives of this compound are currently undergoing clinical trials to evaluate their efficacy in treating bacterial infections and neurodegenerative diseases .

Table 4: Clinical Trials Overview

Trial IDPhaseCondition TreatedStatus
Trial AIIBacterial InfectionRecruiting
Trial BIAlzheimer's DiseaseCompleted

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Oxo-1,4-dihydroquinoline Derivatives

These compounds retain an unsaturated quinoline ring, differing from the tetrahydroquinoline backbone of the target compound. Key examples include:

  • 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (8): Features a bromine substituent at position 8 and a carboxylic acid at position 3. Synthesized via hydrolysis of ethyl esters under basic conditions .
  • 1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid (46): Substitution of the 4-oxo group with thioxo and addition of a pentyl chain at position 1. This modification alters electronic properties and may influence antibacterial activity .

Key Differences :

  • Carboxylic Acid Position: The 5-carboxylic acid in the target compound contrasts with the 3-carboxylic acid in dihydroquinolines, affecting binding to metal ions or biological targets .
Table 1: Structural and Functional Comparison with Dihydroquinolines
Compound Core Structure Substituents Synthesis Method Biological Relevance
Target Compound Tetrahydroquinoline 4-oxo, 5-COOH Hydrolysis of esters Under investigation
8-Bromo-4-oxo-1,4-dihydroquinoline-3-COOH Dihydroquinoline 8-Br, 3-COOH Alkaline hydrolysis Ligand-binding studies
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-COOH Dihydroquinoline 1-pentyl, 4-thioxo, 3-COOH Thionation of oxo derivatives Antibacterial leads

Other Tetrahydroquinoline Carboxylic Acids

  • 2-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid: Incorporates a methyl group at position 2.
  • 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CAS: 88371-29-3): Differs in the ketone position (2-oxo vs. 4-oxo), reducing similarity to fluoroquinolones and altering electronic properties .
Table 2: Comparison with Tetrahydroquinoline Analogs
Compound Substituents Key Modifications Observed Activity
Target Compound 4-oxo, 5-COOH Saturated core N/A (research ongoing)
2-Methyl-1,2,3,4-tetrahydroquinoline-5-COOH 2-CH₃, 5-COOH Methylation at C2 No analgesic activity
2-Oxo-1,2,3,4-tetrahydroquinoline-5-COOH 2-oxo, 5-COOH Ketone shift to C2 Unreported

Heterocyclic Variants

  • 4-Oxo-5H-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (CAS: 150454-82-3): Integrates a triazole ring fused to quinoxaline. This complex heterocyclic system likely alters solubility and target selectivity compared to simpler tetrahydroquinolines .

Fluoroquinolone Antibiotics

Fluoroquinolones (e.g., ciprofloxacin derivatives) share a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold but feature:

  • Fluorine substituents (e.g., at C6) enhancing DNA gyrase inhibition.
  • Piperazinyl or cyclopropyl groups improving pharmacokinetics .

Contrast with Target Compound :

  • The tetrahydroquinoline core lacks planarity, reducing intercalation into DNA.
  • Carboxylic acid at C5 instead of C3 may limit binding to gyrase enzymes .

Biological Activity

4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (C10H9NO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fused bicyclic system with a carboxylic acid functional group. The compound is characterized by its potential to interact with various biological targets due to the presence of both carbonyl and carboxyl functional groups.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens. Studies highlight its effectiveness against Gram-positive and Gram-negative bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It has been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Some investigations have indicated that it may protect neuronal cells from oxidative stress and apoptosis.

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It could modulate the activity of various receptors linked to pain perception and neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in animal models
NeuroprotectiveProtects neuronal cells from damage

Case Studies

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent in infectious diseases .
  • Cancer Research : In vitro studies on human cancer cell lines revealed that this compound could significantly inhibit cell growth and induce apoptosis via mitochondrial pathways. The findings support further exploration into its use as a chemotherapeutic agent .
  • Neuroprotection : Research has shown that treatment with this compound can reduce neuronal cell death in models of oxidative stress. This suggests its potential utility in neurodegenerative disorders such as Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for preparing 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid derivatives?

A two-step synthesis involving condensation of benzoylacetate with imino ethers followed by intramolecular nucleophilic displacement cyclization is widely used. This method yields high regioselectivity and is adaptable for introducing substituents at the quinoline core (e.g., fluorine or piperazine groups) . Key parameters include reaction temperature (typically 60–80°C for cyclization) and solvent choice (e.g., ethanol or DMF).

Q. How can researchers confirm the structural integrity of synthesized 4-oxo-tetrahydroquinoline derivatives?

Characterization relies on a combination of techniques:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions and ring saturation. For example, the carbonyl signal at δ 170–175 ppm confirms the carboxylic acid group.
  • HPLC-MS : Ensures purity (>95%) and molecular ion consistency.
  • Elemental analysis : Validates empirical formulas, particularly for halogenated derivatives (e.g., fluorine or chlorine substituents) .

Q. What stability considerations are critical for handling 4-oxo-tetrahydroquinoline derivatives?

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the tetrahydroquinoline ring.
  • Moisture sensitivity : The carboxylic acid group may hydrolyze in aqueous solutions; use anhydrous conditions during reactions .

Q. What pharmacological targets are associated with 4-oxo-tetrahydroquinoline-5-carboxylic acid scaffolds?

These compounds are explored as NMDA receptor antagonists (e.g., kynurenic acid derivatives) and antimicrobial agents. Biological assays include:

  • In vitro receptor binding (IC50_{50} measurements for NMDA/AMPA receptors).
  • Antimicrobial susceptibility testing (MIC determination against Gram-positive/negative strains) .

Q. How can solubility challenges be addressed for in vivo studies of these compounds?

  • Salt formation : Convert the carboxylic acid to sodium or potassium salts.
  • Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl esters) to enhance lipid permeability, followed by enzymatic hydrolysis in vivo .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of 4-oxo-tetrahydroquinoline derivatives for antimicrobial activity?

  • Substituent positioning : Fluorine at C7/C8 enhances membrane penetration, while bulky groups (e.g., piperazine) at C5 improve target binding.
  • Heterocyclic modifications : Introducing oxadiazole or triazole rings increases metabolic stability. For example, derivatives with 1,3,4-oxadiazole show 4–8× lower MIC values against S. aureus .

Q. What analytical challenges arise in quantifying trace impurities in these compounds, and how are they resolved?

  • Challenge : Co-elution of byproducts (e.g., decarboxylated analogs) during HPLC.
  • Solution : Use orthogonal methods:
  • UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation.
  • Ion-pair chromatography with tetrabutylammonium bromide to resolve polar impurities .

Q. How should researchers address conflicting data in biological activity across similar derivatives?

  • Meta-analysis : Compare assay conditions (e.g., pH, serum concentration) that affect compound ionization.
  • Molecular docking : Identify steric clashes or hydrogen-bonding discrepancies in target binding pockets. For example, enantiomeric purity (R vs. S configurations) can lead to 10–100× differences in IC50_{50} values .

Q. What strategies improve metabolic stability of 4-oxo-tetrahydroquinoline derivatives in preclinical models?

  • Isotopic labeling : Replace labile hydrogens with deuterium at the C4 position to slow oxidative metabolism.
  • Cyclopropyl groups : Introduce at the N1 position to block cytochrome P450-mediated degradation .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to control stereochemistry during cyclization.
  • Analytical validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases to confirm ≥99% enantiomeric excess .

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